An In-depth Technical Guide to the Basic Properties of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
An In-depth Technical Guide to the Basic Properties of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse biological activities, acting as potent inhibitors of various kinases. This technical guide focuses on the fundamental basic properties of a specific derivative, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Understanding these properties is paramount for drug development professionals, as they critically influence a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and target engagement.
While direct experimental data for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is limited in publicly available literature, this guide provides a comprehensive overview of its predicted properties, alongside data for its isomers and the parent compound to offer valuable context. Furthermore, it details standardized experimental protocols for determining these essential physicochemical characteristics and explores the biological significance of the 1H-pyrrolo[2,3-b]pyridine core in key signaling pathways.
Physicochemical Properties
The basic properties of a drug candidate, such as its acidity (pKa) and solubility, are critical determinants of its behavior in biological systems.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted Boiling Point (°C) | Water Solubility |
| 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C₈H₆N₂O₂ | 162.15 | ~4-5 (acidic), ~1-2 (basic) | - | - |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₈H₆N₂O₂ | 162.15[1][2] | - | 446.8[2] | - |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.15[3][4] | 0.52±0.20 (Predicted)[3] | 425.3±45.0 (Predicted)[3] | Slightly soluble[3] |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | C₇H₆N₂ | 118.14[5] | - | - | - |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[6][7]
Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) of known concentration to a solution of the acidic compound of interest. The pH of the solution is measured after each addition of the titrant, and the resulting pH curve is plotted against the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.
Materials:
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1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Potassium Chloride (KCl) for maintaining ionic strength
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Deionized water
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pH meter with a combination electrode
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Magnetic stirrer and stir bar
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Burette
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Beaker
Procedure:
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Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a sample of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM). To ensure complete dissolution, the solution can be initially acidified with a small amount of 0.1 M HCl to a pH of approximately 1.8-2.0.[7] A constant ionic strength is maintained by adding KCl (e.g., to a final concentration of 0.15 M).[7]
-
Titration: Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode. Begin stirring gently. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH has reached a stable value in the basic range (e.g., pH 12-12.5).[7]
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Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the point where half of the carboxylic acid has been neutralized. The pKa is equal to the pH at this half-equivalence point.
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Replication: Perform the titration in triplicate to ensure accuracy and reproducibility.[7]
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials:
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1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)[8]
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Thermostatically controlled shaker or incubator
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Centrifuge or filtration apparatus (e.g., with 0.45 µm filter)
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
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Vials with screw caps
Procedure:
-
Sample Preparation: Add an excess amount of solid 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes significantly.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a syringe filter. It is crucial to avoid any transfer of solid particles into the sample for analysis.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the solubility.
-
Data Analysis: Calculate the solubility of the compound in each pH buffer based on the measured concentration and the dilution factor.
Biological Context and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are prominent in drug discovery, particularly as kinase inhibitors in oncology. Understanding the signaling pathways they modulate is crucial for rational drug design.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[9][10] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[9][10] The basic properties of these inhibitors, such as their pKa, influence their ability to interact with the ATP-binding pocket of the kinase.
References
- 1. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [myskinrecipes.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 6. web.williams.edu [web.williams.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. who.int [who.int]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
